molecular formula C5HF3N4S3 B15213863 2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62616-82-4

2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B15213863
CAS No.: 62616-82-4
M. Wt: 270.3 g/mol
InChI Key: PGODMXTZCPQERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound that features a unique combination of sulfur, nitrogen, and fluorine atoms within its structureThe presence of the trifluoromethyl group enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 1,3,4-thiadiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfenyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the thiadiazole ring acts as a nucleophile attacking the electrophilic trifluoromethyl sulfenyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Biological Activity

2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and antiviral properties. It draws from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C5H2F3N4S3
  • Molecular Weight : 239.27 g/mol

Biological Activity Overview

Thiadiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections detail specific activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

  • A study reported that compounds similar to this thiadiazole inhibited the Bcr-Abl protein kinase with an IC50 value of 7.4 µM in K562 chronic myelogenous leukemia cells .
  • The mechanism involves the interaction of the thiadiazole scaffold with key amino acid residues in the kinase domain, suggesting a targeted approach in cancer therapy.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Thiadiazole DerivativeK562 (Bcr-Abl+)7.4Inhibition of Bcr-Abl kinase
Other Thiadiazole DerivativesVariousVariesCytotoxic effects via apoptosis

Antibacterial Activity

Thiadiazoles have also shown promise as antibacterial agents. Research indicates that some derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

Case Study:
A derivative of thiadiazole demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL for certain compounds .

Table 2: Antibacterial Activity Data

CompoundBacteria TestedMIC (µg/mL)Remarks
Thiadiazole Derivative AStaphylococcus aureus15Effective
Thiadiazole Derivative BEscherichia coli20Moderate activity

Antiviral Activity

The antiviral potential of thiadiazoles has been explored with promising results against various viruses.

  • A study indicated that specific thiadiazole derivatives exhibited significant antiviral activity against Human Cytomegalovirus (HCMV), with EC50 values ranging from 0.5 to 5 µM depending on the structural modifications .

Table 3: Antiviral Activity Data

CompoundVirus TestedEC50 (µM)Mechanism of Action
Thiadiazole Derivative CHCMV0.5 - 5.0Inhibition of viral replication

Properties

CAS No.

62616-82-4

Molecular Formula

C5HF3N4S3

Molecular Weight

270.3 g/mol

IUPAC Name

2-(1,3,4-thiadiazol-2-ylsulfanyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C5HF3N4S3/c6-5(7,8)2-10-12-4(14-2)15-3-11-9-1-13-3/h1H

InChI Key

PGODMXTZCPQERM-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)SC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.